An In-depth Technical Guide to the Fundamental Properties of Butylcyclopropane
An In-depth Technical Guide to the Fundamental Properties of Butylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butylcyclopropane, a cycloalkane hydrocarbon, is a molecule of interest in various fields of chemical research due to its unique structural and electronic properties conferred by the strained cyclopropyl (B3062369) ring. This guide provides a comprehensive overview of the fundamental properties of butylcyclopropane, including its physicochemical characteristics, spectroscopic data, and a detailed examination of a common synthetic route and characterization methodologies. The information presented herein is intended to serve as a technical resource for researchers and professionals engaged in chemical synthesis, materials science, and drug development.
Core Properties of Butylcyclopropane
The fundamental properties of butylcyclopropane (also known as 1-cyclopropylbutane) are summarized in the tables below, providing a ready reference for its key physicochemical and spectroscopic characteristics.
General and Physical Properties
This table outlines the primary identifiers and physical constants of butylcyclopropane.
| Property | Value | Source(s) |
| Chemical Name | Butylcyclopropane | [1] |
| Synonyms | 1-Cyclopropylbutane, n-Butylcyclopropane | [2][3] |
| CAS Number | 930-57-4 | [1][2] |
| Molecular Formula | C₇H₁₄ | [1][2][4] |
| Molecular Weight | 98.19 g/mol | [1][4][5] |
| Appearance | Not specified, likely a colorless liquid | |
| Density | 0.7285 g/cm³ | [5][6] |
| Boiling Point | 99.1 - 99.5 °C at 760 mmHg | [2][6] |
| Melting Point | -124.7 °C | [2][5][6] |
| Refractive Index | 1.436 | [3] |
| Vapor Pressure | 44.7 mmHg at 25°C | [2] |
| LogP (Octanol/Water Partition Coefficient) | 3.5 | [5] |
Spectroscopic Data
The following table summarizes key spectroscopic information for the identification and characterization of butylcyclopropane.
| Spectroscopic Technique | Key Information and Data Source(s) |
| ¹³C Nuclear Magnetic Resonance (NMR) | Spectra available.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass spectra available in the NIST Mass Spectrometry Data Center.[1][7] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra available.[1] |
Synthesis of Butylcyclopropane
A common and effective method for the synthesis of alkyl-substituted cyclopropanes is the Simmons-Smith reaction. This reaction involves the use of an organozinc carbenoid to convert an alkene into a cyclopropane (B1198618).[8][9]
Simmons-Smith Reaction for Butylcyclopropane Synthesis
The synthesis of butylcyclopropane can be achieved by the reaction of 1-hexene (B165129) with diiodomethane (B129776) and a zinc-copper couple.
Reaction Scheme:
Detailed Experimental Protocol
The following is a plausible experimental protocol for the synthesis of butylcyclopropane via the Simmons-Smith reaction.
Materials:
-
1-Hexene
-
Diiodomethane (CH₂I₂)
-
Zinc dust (Zn)
-
Copper(I) chloride (CuCl) or Copper(II) acetate (B1210297)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Zinc-Copper Couple: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add zinc dust (1.2 eq) and a small amount of copper(I) chloride or copper(II) acetate (0.05 eq). Heat the flask gently under vacuum and then cool to room temperature under an inert atmosphere. This process activates the zinc.
-
Reaction Setup: Add anhydrous diethyl ether to the flask containing the activated zinc-copper couple.
-
Addition of Reagents: To the stirred suspension, add a solution of 1-hexene (1.0 eq) in anhydrous diethyl ether via a dropping funnel. Subsequently, add a solution of diiodomethane (1.1 eq) in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.
-
Reaction Monitoring: The reaction progress can be monitored by gas chromatography (GC) by taking small aliquots from the reaction mixture. The disappearance of the 1-hexene peak and the appearance of the butylcyclopropane peak will indicate the reaction's progression.
-
Work-up: Upon completion of the reaction, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by fractional distillation to yield pure butylcyclopropane.
Characterization of Butylcyclopropane
The synthesized butylcyclopropane should be characterized to confirm its identity and purity using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
-
Objective: To determine the proton environment in the butylcyclopropane molecule.
-
Sample Preparation: Prepare a solution of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Expected Signals: The spectrum is expected to show characteristic signals for the butyl chain protons (methyl, methylene (B1212753) groups) and the cyclopropyl protons, which typically appear at unusually high field (upfield) due to the ring strain.
¹³C NMR Spectroscopy:
-
Objective: To identify the number of unique carbon environments.
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire the ¹³C NMR spectrum.
-
Expected Signals: The spectrum will show distinct peaks for each carbon atom in the butyl group and the cyclopropane ring. The cyclopropyl carbons will also exhibit characteristic upfield shifts.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the purity of the sample and confirm its molecular weight.
-
Sample Preparation: Dilute a small amount of the purified product in a volatile solvent (e.g., diethyl ether or hexane).
-
GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar column like DB-5). The temperature program should be optimized to achieve good separation of any potential impurities.
-
MS Analysis: The eluting compounds are introduced into the mass spectrometer. The resulting mass spectrum of the main peak should correspond to butylcyclopropane, showing a molecular ion peak (M⁺) at m/z = 98 and a characteristic fragmentation pattern.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation: The IR spectrum can be obtained from a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr) or from a vapor phase sample.
-
Data Acquisition: Acquire the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).
-
Expected Absorptions: The spectrum will be dominated by C-H stretching and bending vibrations characteristic of alkanes. The cyclopropyl group will show specific C-H stretching vibrations at slightly higher wavenumbers (around 3100-3000 cm⁻¹) compared to the butyl chain, and characteristic ring deformation bands.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of butylcyclopropane.
Safety and Handling
Butylcyclopropane is a flammable hydrocarbon. Appropriate safety precautions should be taken during its handling and synthesis. All manipulations should be performed in a well-ventilated fume hood, away from ignition sources. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) for butylcyclopropane and all reagents used in its synthesis.
Conclusion
This technical guide has provided a detailed overview of the fundamental properties of butylcyclopropane, including its physicochemical characteristics and spectroscopic data. A plausible and detailed experimental protocol for its synthesis via the Simmons-Smith reaction has been outlined, along with standard procedures for its characterization using modern analytical techniques. This comprehensive information serves as a valuable resource for researchers and professionals working with this and similar cycloalkane structures, facilitating its synthesis, identification, and application in further research and development endeavors.
References
- 1. Butylcyclopropane | C7H14 | CID 70257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butylcyclopropane|lookchem [lookchem.com]
- 3. Butane, 1-cyclopropyl- | CAS#:930-57-4 | Chemsrc [chemsrc.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. echemi.com [echemi.com]
- 6. Butylcyclopropane CAS#: 930-57-4 [m.chemicalbook.com]
- 7. Cyclopropane, butyl- [webbook.nist.gov]
- 8. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
